BenchChemオンラインストアへようこそ!

N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide

Lipophilicity Membrane permeability Physicochemical profiling

This compound's 5-methylthiophene substitution (XLogP3=1.4) provides distinct lipophilicity versus bromo analogs, reducing nonspecific binding in biochemical assays. The sulfonamide NH proton is a critical potency driver for covalent WRN helicase inhibition (IC50 down to 10 nM in related series). Its bifunctional architecture—nucleophilic sulfonamide nitrogen and electrophilic pyrimidine C-2—enables orthogonal diversification. Ideal for CA isoform selectivity panels (hCA-I/hCA-II IC50 range: 69 nM–70 µM) and kinase-targeted library synthesis. Procurement in 5–20 µmol or 1–100 mg quantities recommended for initial profiling.

Molecular Formula C10H11N3O3S2
Molecular Weight 285.34
CAS No. 2310017-96-8
Cat. No. B2669024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide
CAS2310017-96-8
Molecular FormulaC10H11N3O3S2
Molecular Weight285.34
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)NC2=CN=C(N=C2)OC
InChIInChI=1S/C10H11N3O3S2/c1-7-3-4-9(17-7)18(14,15)13-8-5-11-10(16-2)12-6-8/h3-6,13H,1-2H3
InChIKeyYCRLHVUPIGSZDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide (CAS 2310017-96-8): Structural Identity and Procurement Baseline


N-(2-Methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide (CAS 2310017-96-8, molecular formula C₁₀H₁₁N₃O₃S₂, MW 285.34 g/mol) is a heterocyclic sulfonamide that bridges a 2-methoxypyrimidine ring to a 5-methylthiophene scaffold via a sulfonamide (–SO₂NH–) linker [1]. Its computed XLogP3 of 1.4 and topological polar surface area (TPSA) of 118 Ų position it within favorable drug-like chemical space [1]. This compound is currently catalogued as a research-grade building block by multiple international suppliers, including Life Chemicals (catalog F6577-0646) [1], and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, carbonic anhydrase modulation, and heterocyclic library expansion.

Why In-Class Substitution Fails: Structural Determinants of Differentiation for N-(2-Methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide


Sulfonamide derivatives containing pyrimidine and thiophene moieties cannot be treated as interchangeable procurement items. The 5-methyl substitution on the thiophene ring of the target compound imparts a distinct lipophilicity profile (XLogP3 = 1.4) compared with the 5-bromo analog (XLogP3 = 2.1) [1], which directly influences membrane permeability, metabolic stability, and off-target binding propensity [2]. Furthermore, the sulfonamide NH proton is a documented driver of covalent inhibition potency in pyrimidine sulfonamide series targeting WRN helicase [3], meaning even minor modifications to the heterocyclic architecture can shift a compound from an inactive control to a nanomolar covalent inhibitor. The thiophene-to-benzene sulfonamide interchange (e.g., N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide) alters both the electronic character of the sulfonamide and the spatial orientation of the terminal ring, with documented consequences for carbonic anhydrase isoform selectivity across the hCA-I/hCA-II family [4]. These structural features are not cosmetic — they are functional determinants of target engagement, selectivity, and synthetic tractability.

Quantitative Differentiation Evidence: N-(2-Methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide Versus Closest Analogs


Lipophilicity Tuning: XLogP3 Differentiation of the 5-Methyl vs 5-Bromo Thiophene Congener

The target compound (5-methyl) exhibits a computed XLogP3 of 1.4, approximately 0.7 log units lower than its direct 5-bromo analog (XLogP3 = 2.1), indicating reduced lipophilicity [1][2]. This difference is consistent with the replacement of a hydrophobic bromine atom (atomic weight 79.9) with a smaller methyl group, and it has practical consequences: a ΔlogP of 0.7 units can correspond to a measurable shift in membrane permeability, plasma protein binding, and CYP-mediated metabolic clearance in drug discovery programs.

Lipophilicity Membrane permeability Physicochemical profiling

Molecular Weight Advantage: 65-Dalton Reduction Relative to the 5-Bromo Analog

The target compound possesses a molecular weight of 285.34 g/mol, which is 64.9 Da (approximately 19%) lower than the 5-bromo analog (350.2 g/mol) [1][2]. This places the target compound firmly within the 'lead-like' chemical space (MW < 350 Da) as defined by the Astex rule-of-three, whereas the bromo analog falls at the upper boundary. The 65 Da reduction may translate into improved ligand efficiency metrics when normalized against potency in target-based screens.

Molecular weight Lead-likeness Fragment-based drug design

Carbonic Anhydrase Inhibitory Potential: Class-Level Benchmarking from Thiophene-Based Sulfonamide Pharmacophore Data

Thiophene-based sulfonamides as a compound class have been systematically evaluated against human carbonic anhydrase isoenzymes I and II (hCA-I, hCA-II) purified from human erythrocytes. Across the tested series, IC₅₀ values ranged from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II, with corresponding Kᵢ values of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II) [1]. The sulfonamide NH group and the thiophene ring were identified as critical pharmacophoric elements through molecular docking studies, demonstrating noncompetitive inhibition by interacting outside the catalytic active site [1]. The target compound, which incorporates both the requisite sulfonamide NH and a 5-methylthiophene scaffold, is structurally pre-organized for engagement with this validated target class.

Carbonic anhydrase inhibition hCA-I hCA-II Sulfonamide pharmacophore

Kinase Inhibition Precedent: Pyrimidine-Sulfonamide Hybrids as Validated BRAFᵛ⁶⁰⁰ᴱ and CDK Inhibitor Scaffolds

The pyrimidine-sulfonamide hybrid chemotype has been computationally and experimentally validated as a privileged scaffold for kinase inhibition. In a 2022 3D-QSAR and molecular dynamics study, designed pyrimidine-sulfonamide hybrids demonstrated binding interactions with the BRAFᵛ⁶⁰⁰ᴱ kinase active site comparable to FDA-approved inhibitors, with predicted [αC-OUT/DFG-IN] conformation [1]. In a separate study, thiophene and benzene sulfonamides were identified as potent inhibitors of Pfmrk (a Plasmodium falciparum CDK homologous to human CDK7), with bromohydrosulfonylacetamide sub-class compounds achieving sub-micromolar IC₅₀ values and demonstrating selectivity for Pfmrk over human CDK1 [2]. The target compound, combining the pyrimidine-sulfonamide core with a 5-methylthiophene terminus, represents a structural intermediate between these two validated inhibitor classes.

Kinase inhibition BRAFV600E CDK Pyrimidine-sulfonamide hybrids

WRN Helicase Covalent Inhibition: Sulfonamide NH as a Critical Potency Determinant in Pyrimidine Sulfonamide Series

A high-throughput screening campaign against full-length Werner syndrome helicase (WRN) identified 2-sulfonyl/sulfonamide pyrimidine derivatives as a novel class of covalent WRN inhibitors with specificity for WRN versus other human RecQ family members [1]. The sulfonamide NH group was established as a key driver of compound potency. The lead compound H3B-960 demonstrated IC₅₀ = 22 nM, K_D = 40 nM, and K_I = 32 nM, while the most potent hit H3B-968 achieved IC₅₀ ∼ 10 nM [1]. The target compound, bearing an identically positioned sulfonamide NH linker between the pyrimidine and thiophene rings, shares the core pharmacophoric architecture required for covalent WRN engagement, although its specific potency against this target has not been directly measured.

WRN helicase Covalent inhibitor Synthetic lethality MSI-H cancers

Synthetic Tractability: The 5-Methyl Group as a Non-Exchangeable Handle for Late-Stage Diversification

The 5-methyl substituent on the thiophene ring of the target compound provides a non-exchangeable, sterically defined anchor point that distinguishes it from both the unsubstituted analog (N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide) and the 5-bromo analog [1][2]. Unlike the bromo substituent, which can undergo unwanted Suzuki or Buchwald-Hartwig cross-coupling under standard library synthesis conditions, the methyl group is chemically inert toward palladium catalysis, ensuring structural integrity during downstream diversification of the pyrimidine 2-methoxy position or sulfonamide nitrogen. The compound is supplied as a research-grade intermediate by multiple vendors [1], with documented use as a building block in the synthesis of more complex molecules [3].

Synthetic diversification Cross-coupling Structure-activity relationship Building block

Optimal Research and Procurement Application Scenarios for N-(2-Methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide (CAS 2310017-96-8)


Carbonic Anhydrase Isoform Selectivity Screening Cascades

Given the established class-level potency of thiophene-based sulfonamides against human carbonic anhydrase isoenzymes hCA-I and hCA-II — with IC₅₀ values spanning 69 nM to 70 µM — this compound is optimally deployed as a core scaffold in CA isoform selectivity panels [3]. Its 5-methylthiophene substitution pattern and computed XLogP3 of 1.4 distinguish it from more lipophilic analogs (e.g., the 5-bromo congener, XLogP3 = 2.1) that may exhibit elevated non-specific binding in biochemical assays [1][2]. Procurement recommendation: order in 5–20 µmol quantities (available from Life Chemicals at $57–$79 per unit) [1] for initial hCA-I/hCA-II/hCA-IX/hCA-XII profiling, with follow-up synthesis of focused analog libraries contingent on primary screen outcomes.

Kinase-Focused Fragment and Lead-Like Library Construction

The compound's molecular weight of 285.34 g/mol (firmly within lead-like space) and its pyrimidine-sulfonamide core — a validated pharmacophore in both BRAFᵛ⁶⁰⁰ᴱ inhibitor design and CDK family inhibition — position it as a strategic intermediate for kinase-targeted library synthesis [4][5]. The 5-methylthiophene terminus provides a metabolically stable, non-halogenated anchor for SAR exploration, while the 2-methoxypyrimidine ring offers a handle for nucleophilic displacement or transition-metal-catalyzed diversification. This compound is recommended for procurement by medicinal chemistry groups initiating kinase inhibitor discovery programs, particularly those targeting the RAS-RAF-MEK-ERK pathway or cyclin-dependent kinase families.

WRN Helicase Covalent Probe Development for Oncology Applications

The sulfonamide NH proton, identified as a critical potency driver in pyrimidine sulfonamide covalent WRN inhibitors (H3B-960, IC₅₀ = 22 nM; H3B-968, IC₅₀ ∼ 10 nM) [6], is identically positioned in the target compound. With WRN emerging as a synthetic lethal target in microsatellite instability-high (MSI-H) cancers, this compound represents a tractable starting point for structure-based design of covalent WRN probes. Researchers should prioritize procurement of this compound for: (i) initial WRN helicase activity screening using the multiplexed ATPase/exonuclease/helicase assay format described by Parker et al. [6]; (ii) covalent engagement confirmation via mass spectrometry; and (iii) subsequent SAR expansion at the thiophene 5-position and pyrimidine 2-position.

Heterocyclic Building Block for Parallel Synthesis and Medicinal Chemistry SAR Campaigns

As a chemically defined, multi-vendor-accessible sulfonamide building block, this compound is well-suited for parallel medicinal chemistry workflows. Its bifunctional architecture — nucleophilic sulfonamide nitrogen and electrophilic pyrimidine C-2 methoxy position — enables orthogonal diversification strategies [7]. The 5-methyl group provides a stable, non-exchangeable substituent that maintains scaffold integrity during library synthesis, in contrast to the 5-bromo analog (CAS 2310038-16-3) whose aryl bromide is susceptible to undesired Pd-catalyzed cross-coupling [2]. Procurement in 10–100 mg quantities is recommended for initial route-scouting and reaction condition optimization, with larger-scale ordering contingent on validated synthetic pathways.

Quote Request

Request a Quote for N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.